2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a phenyl group and at position 2 with a methyl-linked 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl moiety. The benzodioxol group enhances metabolic stability by shielding labile functional groups, while the oxadiazole ring acts as a bioisostere for esters or amides, improving resistance to enzymatic degradation .
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c25-19-9-7-15(13-4-2-1-3-5-13)22-24(19)11-18-21-20(23-28-18)14-6-8-16-17(10-14)27-12-26-16/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFGKRRXISLGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of Benzodioxole and Oxadiazole: The benzodioxole and oxadiazole moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Dihydropyridazinone Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator, given its complex structure and functional groups.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with active site residues. The dihydropyridazinone ring may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Modifications
The following table summarizes structural analogs, focusing on core scaffolds, substituents, and available synthetic/biological
Key Observations
Core Structure Variations
- Dihydropyridazinone vs.
- Benzimidazolone vs. Thienopyrimidinone: Analogs like compound 46 (benzimidazolone) and the thienopyrimidinone in exhibit distinct electronic profiles. The thienopyrimidinone’s larger aromatic system may favor interactions with flat hydrophobic pockets in receptors, whereas benzimidazolones offer hydrogen-bonding capability .
Substituent Effects
- Benzodioxol Group : Present in the target compound and CAS 1040643-78-4, this group increases lipophilicity (logP) and may enhance blood-brain barrier permeability compared to chlorophenyl () or trifluoromethyl groups (e.g., compound 47 in ) .
- Phenyl vs. Dimethoxyphenyl : The 3,4-dimethoxyphenyl substituent in CAS 1040643-78-4 introduces electron-donating methoxy groups, which could improve solubility but reduce membrane permeability relative to the unsubstituted phenyl group in the target compound .
Research Findings and Implications
- Biological Activity : TRPA1/TRPV1 antagonists like compound 46 () suggest that oxadiazole-linked heterocycles may target ion channels. The target compound’s benzodioxol group could modulate selectivity for these targets, though experimental validation is needed .
- Structural Characterization: Tools like SHELXL () and Mercury () are critical for resolving crystal structures, which could clarify conformational preferences of the dihydropyridazinone core .
Biological Activity
The compound 2-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one (referred to as Compound A) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
Structural Formula:
Compound A features a unique combination of a benzodioxole moiety and an oxadiazole ring, contributing to its biological properties. The molecular formula is , with a molecular weight of approximately 350.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.37 g/mol |
| LogP | 5.789 |
| Hydrogen Bond Acceptors | 9 |
| Polar Surface Area | 80.744 Ų |
Antimicrobial Activity
Recent studies have indicated that Compound A exhibits significant antimicrobial properties. Particularly, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have demonstrated that Compound A possesses notable cytotoxic effects. In vitro tests on the MCF-7 breast cancer cell line revealed an IC50 value of 15.63 µM, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Doxorubicin |
| A549 | 12.1 | Tamoxifen |
| HepG2 | 10.5 | - |
The cytotoxic effects of Compound A are primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analysis has confirmed that treatment with the compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Studies
- Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various oxadiazole derivatives, including Compound A. The study concluded that compounds with similar structural features exhibited enhanced apoptosis induction in cancer cells compared to traditional therapies .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of Compound A against resistant strains of bacteria. The results indicated a significant reduction in bacterial viability upon treatment with the compound at concentrations as low as 10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
